[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine
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Overview
Description
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a 4-bromo-2-chlorophenyl substituent on the cyclopropyl ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Substitution Reaction: The cyclopropyl ring is then functionalized with a 4-bromo-2-chlorophenyl group. This can be done through a substitution reaction using a suitable halogenated phenyl compound.
Chemical Reactions Analysis
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine: has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine: can be compared with other similar compounds, such as:
[1-(4-Bromo-2-fluorophenyl)cyclopropyl]methanamine: Similar structure but with a fluorine atom instead of chlorine.
[1-(4-Chloro-2-bromophenyl)cyclopropyl]methanamine: Similar structure but with the positions of bromine and chlorine atoms swapped.
[1-(4-Bromo-2-methylphenyl)cyclopropyl]methanamine: Similar structure but with a methyl group instead of chlorine.
These comparisons highlight the unique properties of This compound , such as its specific halogenation pattern, which can influence its reactivity and interactions in various applications.
Biological Activity
[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to a methanamine, with a bromo and chloro substituent on the phenyl ring. This structural configuration is significant for its interaction with biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains. Its interactions with biomolecules can lead to significant therapeutic implications.
Antimicrobial Activity
A study evaluating the antimicrobial properties of compounds similar to this compound revealed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged as follows:
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Enterococcus faecalis | 8.33 - 23.15 |
These results suggest that modifications to the phenyl ring, such as the presence of electron-withdrawing groups like bromo and chloro, enhance the antibacterial activity of the compound .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : The compound may bind to specific receptors or enzymes, altering their function.
- Covalent Interactions : The amine group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or activation.
- Structural Rigidity : The cyclopropyl structure contributes to its unique binding properties compared to other compounds .
Case Study 1: Antibacterial Evaluation
In a comparative study of various alkaloids, this compound was tested alongside other derivatives. The results indicated that it displayed moderate to good activity against multiple bacterial strains, with notable effectiveness against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent .
Future Research Directions
Further investigations are needed to fully elucidate the pharmacological profile of this compound:
- In Vivo Studies : Animal models will help assess the efficacy and safety profile.
- Mechanistic Studies : Detailed studies on molecular interactions will clarify its mode of action.
- Optimization : Structural modifications could enhance its therapeutic index and reduce potential side effects.
Properties
IUPAC Name |
[1-(4-bromo-2-chlorophenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-7-1-2-8(9(12)5-7)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHGKZPISMBYQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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